MS/MS Fragmentation: 3-O- vs 6-O-Sulfate
Collision-induced dissociation (CID) electrospray ionization tandem mass spectrometry (ESI-MS/MS) produces distinct and diagnostic fragmentation patterns that readily differentiate glucosamine 3-O-sulfate from the more common 6-O-sulfate isomer, despite their identical m/z ratios [1]. The fragmentation spectra exhibit strong correlation to the position of the sulfate ester, with characteristic mass losses enabling unambiguous structural elucidation of sulfoform identity [1].
| Evidence Dimension | ESI-MS/MS fragmentation pattern differentiation |
|---|---|
| Target Compound Data | Glucosamine 3-O-sulfate produces a unique fragmentation signature characterized by sulfate position-specific ion stabilities and CID mass loss patterns [1] |
| Comparator Or Baseline | Glucosamine 6-O-sulfate isomer (identical m/z, distinct fragmentation signature) [1] |
| Quantified Difference | Qualitatively distinct fragmentation spectra enabling easy differentiation of 3-O-sulfate from 6-O-sulfate regioisomers; significant differences in parent ion stabilities and fragmentation rates as a function of sulfate position [1] |
| Conditions | ESI-MS/MS with CID; α-GlcN sulfoforms and their 4-O-benzyl ethers; model systems of internal glucosamines within heparan sulfate [1] |
Why This Matters
For analytical laboratories and glycobiology researchers, this distinct fragmentation signature enables confident identification and quantification of 3-O-sulfated glucosamine residues in complex biological matrices, which is impossible with generic glucosamine preparations lacking regiospecific sulfation.
- [1] Tran MT, et al. Solid-phase synthesis of α-glucosamine sulfoforms with fragmentation analysis by tandem mass spectrometry. J Org Chem. 2008;73(16):6059-6072. doi:10.1021/jo800713m. PMC2613357. View Source
